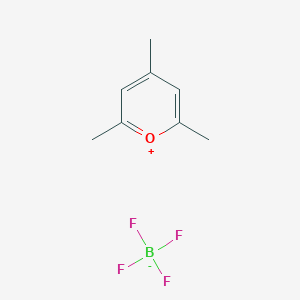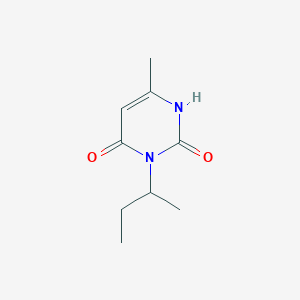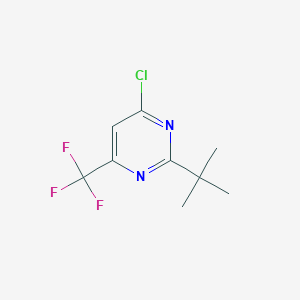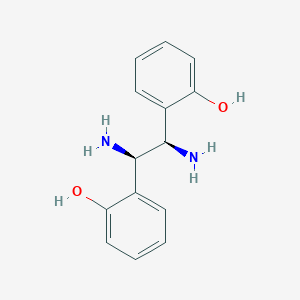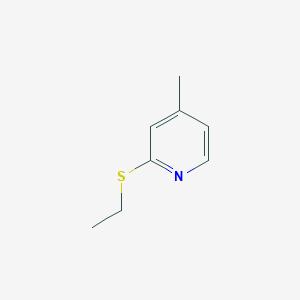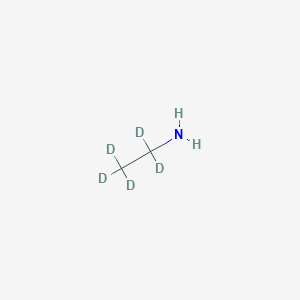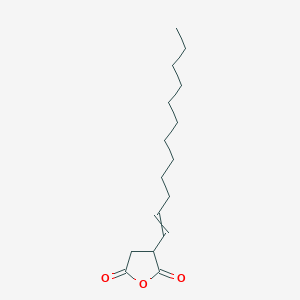
3-(Dodecenyl)dihydro-2,5-furandione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dodecenyl)dihydro-2,5-furandione, also known as kairomone, is a chemical compound that plays a crucial role in the communication between organisms. It is a pheromone that is produced by insects, and it has been found to have significant applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-(Dodecenyl)dihydro-2,5-furandione involves the activation of olfactory receptors in insects. When the pheromone is released by female insects, it is detected by male insects, which then follow the scent to locate the female. The pheromone works by triggering a series of physiological and behavioral responses in the male insects, which ultimately leads to mating.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(Dodecenyl)dihydro-2,5-furandione has various biochemical and physiological effects on insects. It has been found to stimulate the production of sex pheromones in female insects, which enhances male attraction. It has also been found to affect the behavior of male insects, such as their flight patterns and mating behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(Dodecenyl)dihydro-2,5-furandione in lab experiments has several advantages. It is a highly specific and potent attractant, which makes it ideal for studying insect behavior and ecology. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using this pheromone in lab experiments include the fact that it is only effective for certain insect species and that its effectiveness can be affected by environmental factors such as temperature and humidity.
Zukünftige Richtungen
There are several future directions for the study of 3-(Dodecenyl)dihydro-2,5-furandione. One area of research is the development of more effective traps and lures for insect pest control. Another area of research is the study of the pheromone's effects on insect physiology and behavior, which could lead to the development of new pest management strategies. Additionally, the use of this pheromone in the study of insect communication and ecology could provide valuable insights into the complex interactions between organisms in natural ecosystems.
Synthesemethoden
The synthesis of 3-(Dodecenyl)dihydro-2,5-furandione involves the use of various chemical reactions. One of the most common methods is the oxidation of 3,6-dimethyloct-1-ene to form 3,6-dimethyloct-2-ene-1,8-diol. This compound is then subjected to cyclization, which leads to the formation of 3-(Dodecenyl)dihydro-2,5-furandione.
Wissenschaftliche Forschungsanwendungen
3-(Dodecenyl)dihydro-2,5-furandione has been extensively studied for its role in insect communication. It has been found to be a potent attractant for various insect species, including the coffee berry borer, the peach twig borer, and the codling moth. This pheromone has been used in the development of traps and lures for the effective control of insect pests. It has also been used in the study of insect behavior and ecology.
Eigenschaften
CAS-Nummer |
19532-92-4 |
|---|---|
Produktname |
3-(Dodecenyl)dihydro-2,5-furandione |
Molekularformel |
C16H26O3 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
3-dodec-1-enyloxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3 |
InChI-Schlüssel |
WVRNUXJQQFPNMN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC=CC1CC(=O)OC1=O |
Kanonische SMILES |
CCCCCCCCCCC=CC1CC(=O)OC1=O |
Andere CAS-Nummern |
25377-73-5 19532-92-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



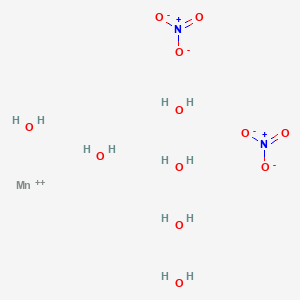
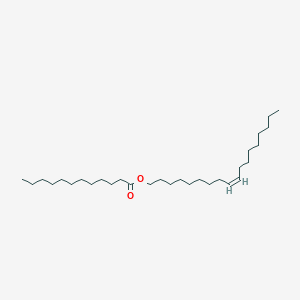
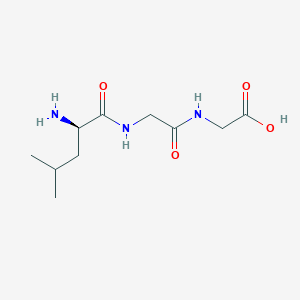
![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)
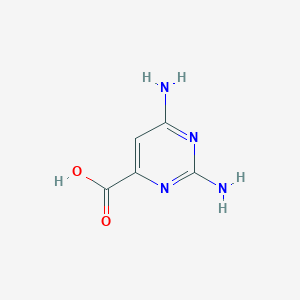
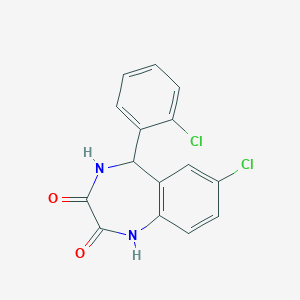
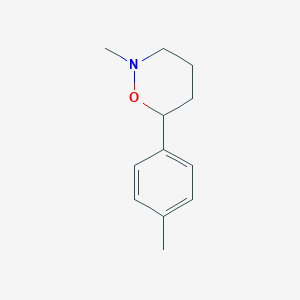
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)
